molecular formula C32H25NO5 B12036781 2-(biphenyl-4-yl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

2-(biphenyl-4-yl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12036781
M. Wt: 503.5 g/mol
InChI Key: XUNCLLAZQVCLKF-UHFFFAOYSA-N
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Description

2-(biphenyl-4-yl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with a unique structure that combines biphenyl, dioxooctahydro, and isoindol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the biphenyl-4-yl-2-oxoethyl intermediate, followed by the introduction of the dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(biphenyl-4-yl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and electrical insulation.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4,4’-dicarboxylic acid: Used in the synthesis of polymers with high thermal stability.

    1,3-Dioxolane derivatives: Known for their use in organic synthesis and as solvents.

    Isoindoline derivatives: Studied for their biological activities and potential therapeutic applications.

Uniqueness

2-(biphenyl-4-yl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its combination of structural features, which confer specific chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C32H25NO5

Molecular Weight

503.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C32H25NO5/c34-27(20-8-6-19(7-9-20)18-4-2-1-3-5-18)17-38-32(37)21-10-12-22(13-11-21)33-30(35)28-23-14-15-24(26-16-25(23)26)29(28)31(33)36/h1-15,23-26,28-29H,16-17H2

InChI Key

XUNCLLAZQVCLKF-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)C7=CC=CC=C7

Origin of Product

United States

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